molecular formula C14H18O2 B12292036 (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one

Katalognummer: B12292036
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: ZMBMORSEJUWTHM-PKNBQFBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one is an organic compound characterized by the presence of a hydroxyphenyl group and a hex-2-en-1-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one typically involves aldol condensation reactions. One common method involves the reaction between 4-hydroxybenzaldehyde and 3,5-dimethylhexan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the hex-2-en-1-one moiety can be reduced to form a saturated compound.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 1-(4-hydroxyphenyl)-3,5-dimethylhexan-1-one.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects, such as scavenging free radicals and inhibiting oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (all-E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: Another compound with hydroxyphenyl groups and a conjugated system.

    (E)-(4-hydroxyphenyl)acetaldehyde oxime: Contains a hydroxyphenyl group and an oxime moiety.

Uniqueness

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one is unique due to its specific structural features, such as the presence of both hydroxyphenyl and hex-2-en-1-one moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H18O2

Molekulargewicht

218.29 g/mol

IUPAC-Name

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one

InChI

InChI=1S/C14H18O2/c1-10(2)8-11(3)9-14(16)12-4-6-13(15)7-5-12/h4-7,9-10,15H,8H2,1-3H3/b11-9+

InChI-Schlüssel

ZMBMORSEJUWTHM-PKNBQFBNSA-N

Isomerische SMILES

CC(C)C/C(=C/C(=O)C1=CC=C(C=C1)O)/C

Kanonische SMILES

CC(C)CC(=CC(=O)C1=CC=C(C=C1)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.